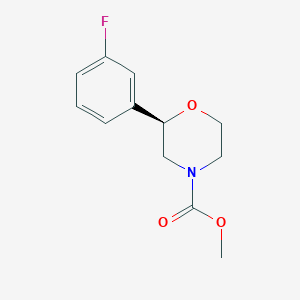
Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate
- Methyl (2r)-2-(2-fluorophenyl)morpholine-4-carboxylate
- Methyl (2r)-2-(3-chlorophenyl)morpholine-4-carboxylate
Uniqueness
Methyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
920802-65-9 |
|---|---|
Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
methyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)14-5-6-17-11(8-14)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m0/s1 |
InChI Key |
RPYSUOVCDFFSNL-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)N1CCO[C@@H](C1)C2=CC(=CC=C2)F |
Canonical SMILES |
COC(=O)N1CCOC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

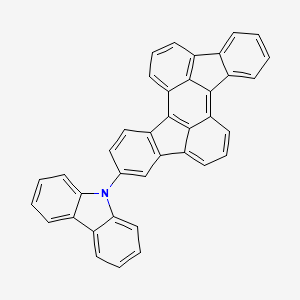
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
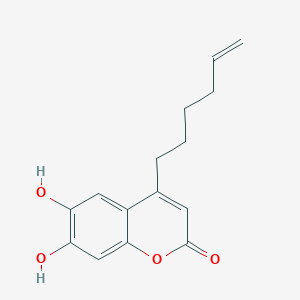
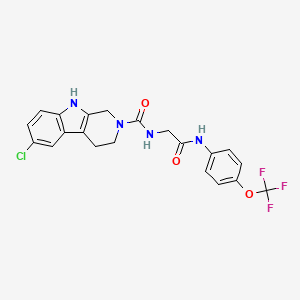
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
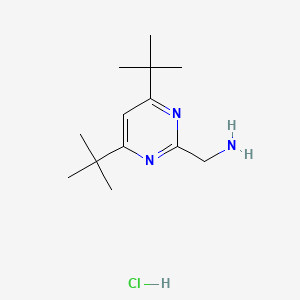
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
